

# Chloromethyl morpholine-4-carboxylate structural analysis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	Chloromethyl morpholine-4-carboxylate
CAS No.:	93765-68-5
Cat. No.:	B3038951

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Technical Guide: Structural Analysis & Application of **Chloromethyl Morpholine-4-Carboxylate**

## Executive Summary

**Chloromethyl morpholine-4-carboxylate** (CMMC) (CAS: 93765-68-5) is a specialized alkylating reagent used in medicinal chemistry to synthesize morpholino-carbonyloxymethyl (MC) prodrugs.[1] By covalently linking this promoity to a parent drug (typically possessing a carboxylic acid, phenol, or amine), researchers can significantly alter the physicochemical properties of the active pharmaceutical ingredient (API), enhancing aqueous solubility, membrane permeability, or metabolic stability.

This guide provides a rigorous structural analysis of CMMC, detailing its spectroscopic signature, synthetic pathway, and critical handling protocols. It is designed to serve as a primary reference for establishing identity and purity standards in a drug development setting.

[1]

## Structural Elucidation & Spectroscopic Signature

Accurate identification of CMMC relies on distinguishing the unique electronic environment of the chloromethyl group (

) from the morpholine ring.[1]

## Nuclear Magnetic Resonance (NMR) Analysis

The

NMR spectrum of CMMC is characterized by a distinct deshielding pattern.

Table 1:

NMR Assignment (400 MHz,

)

Position	Proton Count	Multiplicity	Chemical Shift ( , ppm)	Structural Insight
	2H	Singlet (s)	5.75 – 5.85	Critical Diagnostic: Highly deshielded due to the flanking oxygen and chlorine atoms (anomeric effect).[1]
Morpholine N-	4H	Multiplet (m)	3.60 – 3.70	Protons adjacent to the carbamate nitrogen.[1]
Morpholine O-	4H	Multiplet (m)	3.45 – 3.55	Protons adjacent to the morpholine ether oxygen.[1]

Note: In

, the chloromethyl singlet may shift slightly downfield.<sup>[1]</sup> Ensure the solvent is anhydrous to prevent in-situ hydrolysis during acquisition.

## Mass Spectrometry (MS) & Fragmentation

- Molecular Formula:

<sup>[1]</sup><sup>[2]</sup>

- Exact Mass: 179.03 Da<sup>[1]</sup>
- Ionization Mode: ESI+ (Positive Electrospray Ionization)<sup>[1]</sup>

Fragmentation Logic:

- : Observed at  $m/z \sim 180.04$ .<sup>[1]</sup><sup>[2]</sup>
- Isotopic Pattern: A characteristic 3:1 ratio for  
and  
confirms the presence of a single Chlorine atom.<sup>[1]</sup>
- Primary Fragment: Loss of the chloromethyl group often yields the morpholine-4-carboxylate cation ( $m/z \sim 130$ ) or the morpholine fragment ( $m/z \sim 86$ ).<sup>[1]</sup>

## Infrared Spectroscopy (FT-IR)

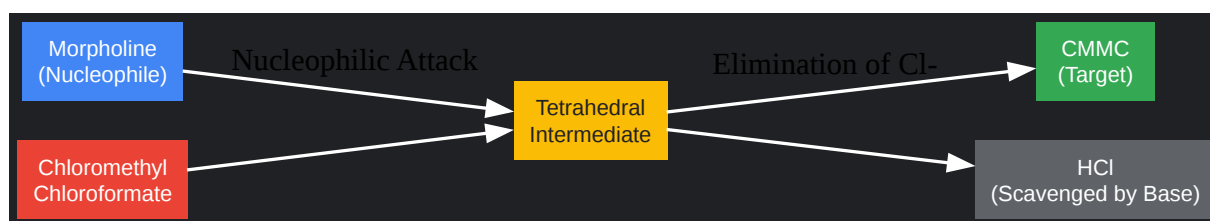
- Carbonyl ( ):  
): Strong stretch at 1720–1740 cm<sup>-1</sup>.  
<sup>[1]</sup> This is higher than typical amides due to the ester-like character of the carbamate.<sup>[1]</sup>
- Stretch: Distinct band in the fingerprint region (700–750 cm<sup>-1</sup>).<sup>[1]</sup>

## Synthetic Pathway & Mechanism

The synthesis of CMMC requires strict anhydrous conditions to prevent the degradation of the chloromethyl chloroformate starting material.

## Reaction Mechanism

The synthesis involves a nucleophilic acyl substitution where morpholine attacks the carbonyl carbon of chloromethyl chloroformate.



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Figure 1: Synthetic pathway for **Chloromethyl morpholine-4-carboxylate**.<sup>[1]</sup> The reaction is typically base-catalyzed (e.g., Triethylamine) to neutralize the HCl byproduct.

## Prodrug Application Logic

CMMC acts as a "soft" alkylating agent.<sup>[1]</sup> In the presence of a drug with a carboxylic acid group (

), CMMC facilitates the formation of an acyloxyalkyl carbamate linkage.<sup>[1]</sup>

- Mechanism:

displacement of the Chlorine on CMMC by the drug's carboxylate anion.

- In Vivo Activation: The resulting prodrug is cleaved by esterases, releasing the parent drug, formaldehyde, and morpholine.

## Experimental Protocols

### Protocol A: Synthesis of CMMC

Reagents:

- Morpholine (1.0 eq)[1][3]
- Chloromethyl chloroformate (1.1 eq)[1]
- Triethylamine (TEA) (1.2 eq)[1]
- Dichloromethane (DCM) (Anhydrous)[1]

#### Procedure:

- Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add DCM and Chloromethyl chloroformate.[1] Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents decomposition of the chloroformate.
- Addition: Mix Morpholine and TEA in DCM. Add this solution dropwise to the flask over 30 minutes.
- Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (stain with ; CMMC is not UV active unless derivatized, but morpholine is).[1]
- Workup: Wash with cold 1N HCl (to remove unreacted morpholine) followed by saturated and brine.
- Purification: Dry organic layer over . Concentrate in vacuo at <30°C.
  - Note: CMMC is thermally labile.[1] Avoid high-vacuum distillation if possible; flash chromatography (Ethyl Acetate/Hexane) is preferred.[1]

## Protocol B: Purity Assessment (HPLC)

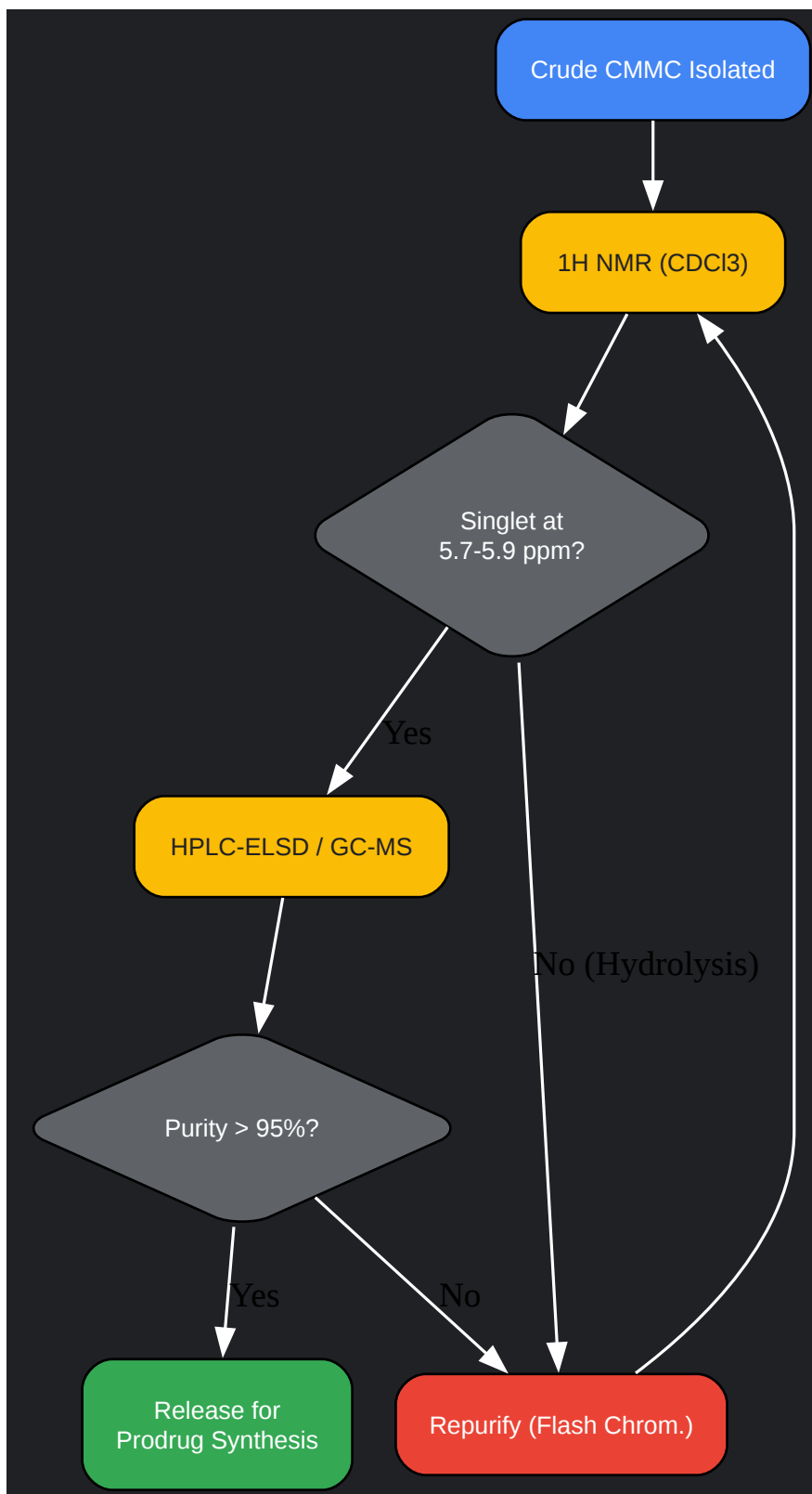
Since CMMC lacks a strong chromophore, standard UV detection at 254 nm is often insufficient.[1]

- Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m).[1]
- Mobile Phase:
  - A: Water + 0.1% Formic Acid
  - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[1]

## Analytical Decision Tree

Use this workflow to validate the identity and quality of synthesized CMMC batches.



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Figure 2: Analytical workflow for CMMC validation. The diagnostic NMR singlet is the primary "Go/No-Go" gate.

## Stability & Safety Profile

### Stability

- Hydrolysis: CMMC is susceptible to hydrolysis in moist air, releasing formaldehyde and morpholine. Store under inert gas (Argon/Nitrogen) at -20°C.
- Thermal: Avoid temperatures >40°C during solvent removal to prevent polymerization or degradation.<sup>[1]</sup>

### Safety (HSE)

- Hazard Class: Alkylating Agent.<sup>[1]</sup>
- GHS Signal: DANGER
- H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H350 (Potential Carcinogen - Alkylating agent).<sup>[1]</sup>
- Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is mandatory.<sup>[1]</sup> Quench all glassware with dilute NaOH before cleaning to destroy residual alkylating potential.<sup>[1]</sup>

### References

- Rautio, J., et al. (2018).<sup>[1][4][5]</sup> "The expanding role of prodrugs in contemporary drug design and development."<sup>[1][4][6]</sup> Nature Reviews Drug Discovery.<sup>[1][4][6]</sup> [Link\[1\]](#)
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